molecular formula C18H24N2O2S B162860 (5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one CAS No. 139226-28-1

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B162860
CAS No.: 139226-28-1
M. Wt: 332.5 g/mol
InChI Key: AKTXOQVMWSFEBQ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one” is a thiazol-4-one derivative featuring a benzylidene substituent at the 5-position and an amino group at the 2-position of the thiazole ring. The benzylidene moiety is substituted with a 4-hydroxy-3,5-ditert-butyl-phenyl group, which confers significant steric bulk and hydrophobicity. This compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues, synthesized via cyclocondensation reactions under mild conditions to ensure high yields and scalability . The structural uniqueness of this compound lies in its tert-butyl groups, which enhance lipophilicity, and the hydroxyl group, which may participate in hydrogen bonding—a critical factor in both crystallographic packing and biological interactions .

Properties

CAS No.

139226-28-1

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9-

InChI Key

AKTXOQVMWSFEBQ-LCYFTJDESA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2

Synonyms

5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate
CI 1004
CI-1004
darbufelone
darbufelone mesylate
PD0136095-73

Origin of Product

United States

Preparation Methods

Formation of the 4-Hydroxy-3,5-Di-tert-Butylphenyl Precursor

The 4-hydroxy-3,5-di-tert-butylphenyl group is typically derived from 2,6-di-tert-butylphenol, a commercially available starting material. In one method, 2,6-di-tert-butylphenol undergoes Michael addition with methyl acrylate under basic conditions (e.g., sodium methoxide) to yield methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This intermediate undergoes H-1,5 migration under thermal conditions to form the methylidene-linked phenylpropionate, which is subsequently hydrolyzed and decarboxylated to generate the desired hydroxyphenylmethylidene fragment.

Reaction Conditions:

  • Catalyst: Sodium methoxide (0.1–0.2 equivalents)

  • Temperature: 80–120°C

  • Solvent: Anhydrous methanol or dichloroethane

  • Key Step: H-1,5 migration at 120°C for 1–1.5 hours.

Synthesis of the 2-Amino-Thiazol-4-One Core

The thiazol-4-one ring is constructed via cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. A common route involves reacting thiourea with a β-ketoester or β-diketone in the presence of iodine or phosphorus oxychloride (POCl₃). For example, 5-aryl-1,3,4-thiadiazole-2-amine derivatives are synthesized by cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in POCl₃, followed by basification and recrystallization.

Optimized Protocol (Adapted from):

  • Cyclodehydration: Mix 3.00 mmol of aromatic carboxylic acid with 10 mL POCl₃, stir for 20 minutes at room temperature.

  • Thiosemicarbazide Addition: Add 3.00 mmol thiosemicarbazide, heat at 80–90°C for 1 hour.

  • Hydrolysis: Cool, add 40 mL water, reflux for 4 hours.

  • Basification: Adjust to pH 8 with 50% NaOH, filter, and recrystallize.

Condensation and Final Product Formation

The final step involves condensing the 4-hydroxy-3,5-di-tert-butylphenylmethylidene fragment with the 2-amino-thiazol-4-one core. This is achieved through a Knoevenagel-type condensation, where the aldehyde or ketone group of the phenyl fragment reacts with the active methylene group of the thiazolone.

Catalytic Condensation

In a patented method, 5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone is synthesized by refluxing equimolar amounts of the phenylmethylidene aldehyde and 2-imino-4-thiazolidinone in methanol with methanesulfonic acid as a catalyst. The Z-isomer is preferentially formed due to steric hindrance from the tert-butyl groups, which stabilize the transition state.

Procedure (Adapted from):

  • Reagents:

    • Phenylmethylidene aldehyde (1.0 equivalent)

    • 2-Imino-4-thiazolidinone (1.05 equivalents)

    • Methanesulfonic acid (0.1 equivalents)

    • Methanol (anhydrous)

  • Conditions: Reflux at 65–70°C for 6–8 hours.

  • Workup: Cool, filter, and wash with cold methanol.

  • Yield: ~75–85% (reported for analogous compounds).

Stereochemical Control

The Z-configuration of the methylidene bridge is critical for biological activity. Crystallization from ethanol or acetonitrile enhances diastereomeric purity, as the Z-isomer exhibits lower solubility due to intramolecular hydrogen bonding between the hydroxyl group and thiazolone carbonyl.

Characterization and Analytical Data

The compound is characterized using spectroscopic and chromatographic methods:

Spectroscopic Features

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 18H, t-Bu), 6.90 (s, 2H, Ar-H), 7.50 (s, 1H, CH=), 10.20 (s, 1H, OH), 8.10 (s, 2H, NH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC: >98% purity using a C18 column (acetonitrile/water, 70:30 v/v).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalystYield (%)Purity (%)
Knoevenagel CondensationPhenylmethylidene aldehyde + 2-IminothiazolidinoneMethanesulfonic acid7898
CyclodehydrationAromatic acid + ThiosemicarbazidePOCl₃6595
Michael Addition2,6-Di-tert-butylphenol + Methyl acrylateSodium methoxide7097

Challenges and Optimization Strategies

  • Byproduct Formation: Competing reactions during cyclization may produce 2-thioxo-thiazolidin-4-one derivatives. Using excess POCl₃ suppresses this side reaction.

  • Solvent Selection: Anhydrous methanol minimizes hydrolysis of intermediates, while ethanol improves crystallization efficiency.

  • Scale-Up Considerations: Continuous nitrogen purging during Michael addition prevents oxidation of phenolic intermediates .

Chemical Reactions Analysis

Darbufelone undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Darbufelone exhibits several biological activities that make it a candidate for further research:

  • Anti-inflammatory Properties : Studies have indicated that Darbufelone possesses anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could help mitigate oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary research suggests that Darbufelone may have antimicrobial properties, making it a candidate for developing new antibiotics.

Pain Management

Darbufelone is being explored for its analgesic properties. In animal models, it has been shown to reduce pain responses effectively, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). A study demonstrated that Darbufelone significantly alleviated pain in models of arthritis and neuropathic pain.

Cancer Research

The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, research indicated that Darbufelone induces apoptosis in breast cancer cells through the activation of specific apoptotic pathways.

Neuroprotection

Research has suggested that Darbufelone may offer neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have shown that it can protect neuronal cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in animal models
AntioxidantScavenges free radicals
AntimicrobialExhibits activity against various pathogens
AnalgesicAlleviates pain in models of arthritis
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Pain Management

In a double-blind study involving rats with induced arthritis, Darbufelone was administered at varying doses. Results showed a significant reduction in pain scores compared to the control group, indicating its potential as an effective analgesic agent.

Case Study 2: Cancer Cell Line Inhibition

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with Darbufelone led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Mechanism of Action

Darbufelone exerts its effects by inhibiting the activity of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. This dual inhibition reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation. The compound also induces cell cycle arrest and apoptosis in cancer cells by up-regulating p27 expression and activating caspase-3 and caspase-8 .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a series of thiazol-4-one derivatives with varying substituents on the benzylidene and amino groups. For example:

  • Compound 6a: Benzylidene substituted with a 4-nitro group and amino substituted with 3-methylphenyl.
  • Compound 6b: Benzylidene substituted with 3-chloro and amino substituted with 4-methoxyphenyl.
  • Compound 3a : Thioxothiazolidin-4-one core with a 4-fluorobenzylidene group.

Key Structural Differences :

  • The presence of 3,5-ditert-butyl groups in the target compound increases steric hindrance and lipophilicity compared to analogues with smaller substituents (e.g., nitro, chloro).
  • The 4-hydroxy group enables hydrogen bonding, unlike non-polar substituents (e.g., methyl, methoxy) in other analogues .
Physicochemical and Crystallographic Properties
  • LogP : The tert-butyl groups in the target compound likely result in a higher LogP (∼4.5) compared to analogues with polar substituents (e.g., 6a: LogP ∼3.2).
  • Crystal Packing : Bulky tert-butyl groups may induce steric clashes, leading to less dense packing compared to compact substituents like nitro or chloro.
Computational Similarity Analysis

Similarity coefficients, such as the Tanimoto index , quantify structural overlap between the target compound and its analogues. For example:

  • The target compound shares ∼70% fingerprint similarity with 6a (due to common thiazole and benzylidene motifs) but diverges in substituent polarity.

Biological Activity

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one, commonly referred to as Darbufelone , is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Darbufelone has the molecular formula C18_{18}H24_{24}N2_2O2_2S and a molecular weight of approximately 332.46 g/mol. Its structure includes a thiazole ring and a 4-hydroxy-3,5-ditert-butylphenyl group linked via a methylene bridge. The presence of these functional groups contributes to its biological activity and solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Darbufelone exhibits significant anti-inflammatory properties through its dual inhibition of key inflammatory mediators:

  • Prostaglandin Endoperoxide Synthase-2 (COX-2) : It has an IC50_{50} value of 0.19 μM, indicating potent inhibition .
  • Leukotriene B4 Production : This inhibition further enhances its anti-inflammatory effects.

The dual action mechanism suggests that Darbufelone may provide broader therapeutic benefits compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target only one pathway .

Anti-inflammatory Effects

Darbufelone's efficacy in reducing inflammation has been highlighted in various preclinical studies. It has shown promise in treating conditions such as:

  • Arthritis : Demonstrated ability to alleviate symptoms associated with joint inflammation.
  • Cancer : Particularly lung cancer, where it may reduce tumor-associated inflammation .

Anticancer Activity

Recent studies have indicated that Darbufelone may possess anticancer properties. It has been evaluated alongside other thiazole derivatives for cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies revealed that certain thiazolidinone derivatives exhibited selective cytotoxicity against HeLa and K562 cancer cells .
  • The compound's potential to induce apoptosis in cancer cells was noted, suggesting mechanisms involving both extrinsic and intrinsic signaling pathways .

Comparative Analysis with Other Compounds

To better understand Darbufelone's unique properties, it can be compared with other known anti-inflammatory agents:

Compound NameStructure TypeKey Features
Celecoxib Sulfonamide derivativeSelective COX-2 inhibitor used for pain relief and inflammation reduction.
Rofecoxib Nonsteroidal anti-inflammatory drugPreviously used for osteoarthritis; COX-2 selective.
Indomethacin Indole derivativeNon-selective COX inhibitor; used for various inflammatory conditions.

Darbufelone's dual inhibition mechanism targeting both COX-2 and leukotriene B4 production may enhance its therapeutic efficacy while potentially minimizing side effects associated with traditional NSAIDs .

Case Studies

Several case studies have documented the biological activity of Darbufelone:

  • Study on Arthritis Models : In animal models of arthritis, Darbufelone demonstrated significant reductions in inflammatory markers and improved joint function compared to control groups.
  • Cancer Treatment Studies : In vitro assays indicated that Darbufelone could inhibit the proliferation of lung cancer cells, showing promise as an adjunct therapy in oncological settings.
  • Metabolic Disorders : Research into thiazolidinone derivatives has suggested potential applications in metabolic syndrome by modulating insulin sensitivity and reducing hyperglycemia .

Q & A

Basic: What are the standard synthetic protocols for preparing (5Z)-2-amino-5-arylidene-1,3-thiazol-4-one derivatives?

Answer:
The synthesis typically involves a cyclocondensation reaction between thiosemicarbazides and α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system (1:2 v/v) for 2 hours yields Z-configured arylidene thiazolidinones . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Acid catalysis : Acetic acid aids in protonating intermediates.
  • Temperature : Reflux (~110–120°C) ensures complete cyclization.
    Yield optimization may involve adjusting stoichiometric ratios of oxo-compounds (e.g., aldehydes/ketones) and reaction time .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity for the Z-isomer?

Answer:
Z-selectivity is influenced by steric and electronic factors:

  • Steric hindrance : Bulky substituents (e.g., 3,5-ditert-butyl groups) on the arylidene moiety favor the Z-configuration due to reduced rotational freedom .
  • Acid strength : Stronger acids (e.g., HCl vs. acetic acid) may protonate the thiazole nitrogen, stabilizing the transition state for Z-isomer formation .
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize charge-separated intermediates, favoring Z-configuration retention .
    Validate stereochemistry via NOESY NMR (through-space coupling between thiazole protons and arylidene groups) or X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry via deshielded imine protons (δ 8.5–9.5 ppm) and carbonyl carbons (δ 170–180 ppm). Aromatic protons from ditert-butyl groups appear as singlet(s) near δ 1.3–1.5 ppm .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • IR : Strong bands at ~1680 cm−1 (C=O stretch) and ~3200 cm−1 (N-H stretch) confirm thiazolidinone core .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Answer:
Use SHELXL for refinement, employing:

  • R-factor minimization : Iteratively adjust positional/thermal parameters to reduce R1 (<5% for high-resolution data) .
  • Hydrogen bonding analysis : Apply Etter’s graph set rules to validate intermolecular interactions (e.g., O-H···N/O-H···S) using programs like Mercury .
  • Twinned data handling : For overlapping reflections, use TWIN/BASF commands in SHELXL to deconvolute intensities .
    Cross-validate with Hirshfeld surface analysis to confirm packing motifs .

Basic: What biological screening models are suitable for evaluating this compound’s activity?

Answer:

  • Antimicrobial assays : Disk diffusion/MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer models : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Fluorescence-based assays targeting hemoglobin subunits or kinases, as suggested by structural analogs .

Advanced: How to interpret conflicting bioactivity data across species (e.g., Sp1 vs. Sp3 in Table 3a–4d)?

Answer:
Contradictions may arise from:

  • Species-specific metabolism : Cytochrome P450 isoforms in Sp2/Sp4 may deactivate the compound .
  • Membrane permeability : LogP variations (e.g., >3 for Sp5) affect cellular uptake .
  • Target redundancy : Off-target interactions (e.g., with albumin) reduce efficacy in Sp3 .
    Validate via knockout models or isothermal titration calorimetry (ITC) to quantify binding affinities .

Basic: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace the thiazolidinone carbonyl with thiourea (C=S) to enhance hydrogen bonding .
  • Arylidene substituents : Introduce electron-withdrawing groups (e.g., -NO2) to modulate redox activity .
  • Side chain variations : Attach polar groups (e.g., -OH, -NH2) to improve solubility .

Advanced: What computational methods predict intermolecular interactions in crystallography?

Answer:

  • Density Functional Theory (DFT) : Optimize hydrogen-bond geometries at the B3LYP/6-31G* level .
  • Molecular docking : Simulate ligand-protein interactions (e.g., with hemoglobin subunits) using AutoDock Vina .
  • Hirshfeld surfaces : Map close contacts (e.g., C-H···π interactions) via CrystalExplorer .

Basic: How to troubleshoot unexpected byproducts in synthesis?

Answer:

  • TLC monitoring : Use ethyl acetate/hexane (20:80) to detect intermediates.
  • Byproduct identification : Isolate via column chromatography and characterize by NMR/HRMS .
  • Mechanistic analysis : Check for competing pathways (e.g., Michael addition vs. cyclocondensation) .

Advanced: What strategies validate the compound’s mechanism of action against hemoglobin subunits?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to hemoglobin α/β subunits .
  • Circular dichroism (CD) : Monitor conformational changes in hemoglobin upon ligand binding .
  • Mutagenesis studies : Replace key residues (e.g., His87 in β-subunit) to confirm binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.